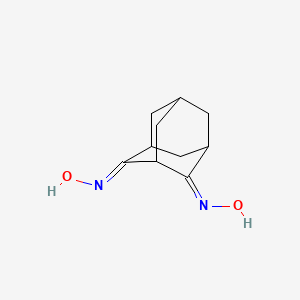

2,8-Adamantanedione, dioxime

Description

Contextualizing Adamantane (B196018) Derivatives in Organic Chemistry

Adamantane (C₁₀H₁₆) is a unique polycyclic hydrocarbon first discovered in petroleum in 1933. vulcanchem.com Its molecular structure consists of three fused cyclohexane (B81311) rings arranged in a rigid, strain-free, and perfectly symmetrical cage-like conformation that mimics the carbon arrangement of a diamond crystal lattice, from which its name is derived. vulcanchem.com This discovery opened a new chapter in organic chemistry focused on polyhedral compounds. vulcanchem.com

Adamantane derivatives are valued in chemical synthesis and materials science for several key properties. Their three-dimensional, bulky cage provides steric hindrance, while the structure's rigidity and lipophilicity can be exploited in drug design to anchor molecules to biological targets or improve their metabolic stability. chemicalbook.comresearchgate.net Consequently, adamantane scaffolds are integral to a wide array of applications, including the development of antiviral drugs, polymeric materials, thermally stable lubricants, and advanced catalysts. vulcanchem.combuysellchem.com The ability to functionalize adamantane at its various carbon positions allows chemists to use it as a robust building block for creating complex molecular architectures with specific, tailored properties. chemicalbook.comresearchgate.net

Significance of Dioxime Functional Groups in Molecular Design

A functional group is a specific arrangement of atoms within a molecule that is responsible for the molecule's characteristic chemical reactions. ontosight.airesearchgate.net The dioxime functional group, which consists of two oxime moieties (-C=N-OH) within the same molecule, is a significant tool in molecular design.

One of the most prominent features of dioximes, particularly vicinal dioximes (where the oxime groups are on adjacent carbons), is their exceptional ability to act as chelating agents. dtic.mil The nitrogen and oxygen atoms of the oxime groups can coordinate with metal ions, forming stable complexes. This property has made dioximes valuable as analytical reagents for detecting and quantifying metals and as building blocks in coordination chemistry for constructing specific supramolecular assemblies. dtic.milchemistry-chemists.com Furthermore, the oxime group itself is a versatile synthetic intermediate that can be converted into other functional groups, such as amines, providing pathways to new classes of compounds.

Overview of Research Trajectories for 2,8-Adamantanedione, Dioxime

While extensive literature on adamantane itself exists, research specifically targeting this compound is more specialized. The primary research trajectories for this compound and its isomers are centered on its synthesis and its use as a precursor for other novel molecules.

The synthesis of this compound typically begins with the corresponding dione (B5365651), 2,8-adamantanedione, which is then reacted with hydroxylamine (B1172632) to convert the two ketone groups into oxime groups. chemistry-chemists.com The parent dione can be formed through the oxidation of adamantane. chemistry-chemists.com

Based on the known chemistry of related compounds, several research avenues for this compound can be identified:

Coordination Chemistry: Leveraging the two oxime groups, the molecule is a candidate for creating unique metal-organic frameworks or coordination polymers where the rigid adamantane cage acts as a non-reactive, space-filling linker. chemistry-chemists.com

Precursors for Novel Derivatives: The dioxime can serve as a synthetic intermediate. For instance, the reduction of the oxime groups would yield 2,8-diaminoadamantane, a diamine with a rigid, well-defined stereochemistry that could be useful in polymer or medicinal chemistry.

Energetic Materials: Research on other isomers, such as 2,6-adamantanedione dioxime, has shown they can be used as precursors to high-density energetic materials. The caged structure of adamantane provides thermal stability and a high carbon density, which are desirable properties for such applications. This suggests a potential, albeit less explored, research trajectory for the 2,8-isomer in materials science.

The study of this compound is characteristic of modern chemical research, where the combination of established molecular platforms like adamantane with versatile functional groups like dioximes continues to provide pathways to new materials and chemical entities.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 66386-31-0 | vulcanchem.comchemicalbook.combuysellchem.com |

| Molecular Formula | C₁₀H₁₄N₂O₂ | vulcanchem.comchemicalbook.combuysellchem.com |

| Molecular Weight | 194.23 g/mol | vulcanchem.comchemicalbook.combuysellchem.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,6-adamantanedione dioxime |

| This compound |

| 2,8-adamantanedione |

| Adamantane |

| Hydroxylamine |

| 2,8-diaminoadamantane |

This article details the synthetic methodologies and chemical transformations of this compound, a molecule of interest due to the unique structural characteristics of the adamantane cage.

Structure

3D Structure

Properties

CAS No. |

66386-31-0 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(NE)-N-[(4E)-4-hydroxyimino-2-adamantylidene]hydroxylamine |

InChI |

InChI=1S/C10H14N2O2/c13-11-9-6-1-5-2-7(4-6)10(12-14)8(9)3-5/h5-8,13-14H,1-4H2/b11-9+,12-10+ |

InChI Key |

PKPCEQGXCIOJBY-WGDLNXRISA-N |

Isomeric SMILES |

C1C2/C(=N\O)/C3/C(=N/O)/C(C2)CC1C3 |

Canonical SMILES |

C1C2CC3CC1C(=NO)C(C2)C3=NO |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2,8 Adamantanedione, Dioxime

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule. chemaxon.com DFT, in particular, has become a popular and practical tool in quantum chemistry due to its favorable balance of computational cost and accuracy in accounting for electron correlation. researchgate.net Ab initio methods, while often more computationally intensive, provide a systematically improvable, first-principles approach to molecular investigations. researchgate.net

A primary step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation, known as the ground state. utwente.nlmomap.net.cn This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. pennylane.ai Methods like the Generalized Simulated Annealing algorithm can be employed for a direct optimization of the total Hartree-Fock energy to find the absolute minimum. scirp.org For 2,8-Adamantanedione, dioxime, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its rigid cage-like adamantane (B196018) core and the attached dioxime functional groups.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Electronic Energy | Data not available | DFT/B3LYP/6-31G* |

| Enthalpy of Formation | Data not available | G4MP2 |

| C=N Bond Length (average) | Data not available | DFT/B3LYP/6-31G* |

| N-O Bond Length (average) | Data not available | DFT/B3LYP/6-31G* |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. chemaxon.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, an FMO analysis would reveal the distribution and energies of these orbitals. This information would help predict its reactivity in various chemical reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. momap.net.cnimperial.ac.uk The analysis can also provide insights into the electronic transitions that govern its UV-visible absorption properties. Despite the importance of this analysis, specific calculations detailing the HOMO-LUMO energies and their spatial distributions for this compound are not present in the reviewed literature.

| Molecular Orbital | Energy (eV) | Method/Basis Set |

|---|---|---|

| HOMO | Data not available | DFT/B3LYP/6-31G* |

| LUMO | Data not available | DFT/B3LYP/6-31G* |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.netmedium.com These calculations are performed by computing the analytic Hessian matrix (the second derivatives of the energy with respect to atomic displacements). wisc.edu The resulting frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be used to interpret and assign experimental IR spectra. medium.com DFT calculations are a widely used tool for this purpose. researchgate.netresearchgate.net

For this compound, a vibrational analysis would predict the characteristic frequencies for the C=N and N-O stretching of the oxime groups, as well as the various C-H and C-C vibrations of the adamantane cage. libretexts.org This predicted spectrum could then be compared with an experimental spectrum to confirm the structure. However, no such computational vibrational analysis for this compound has been identified in the available literature.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Calculated Intensity |

|---|---|---|

| O-H Stretch | Data not available | Data not available |

| C-H Stretch (sp³) | Data not available | Data not available |

| C=N Stretch | Data not available | Data not available |

Frontier Molecular Orbital Analysis

Molecular Dynamics Simulations for Conformational Landscapes

While the adamantane framework is rigid, the dioxime functional groups may exhibit some conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of molecules over time. escholarship.orgpeerj.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape. rsc.org This approach is particularly useful for understanding the dynamic behavior of molecules and identifying low-energy, stable conformations. nih.gov

An MD simulation of this compound could elucidate the rotational freedom around the C=N-O-H bonds and identify the preferred orientations of the hydroxyl groups. This information is crucial for understanding how the molecule might interact with other molecules or biological targets. Despite the utility of this technique, no specific MD simulation studies focused on the conformational analysis of this compound were found in the literature search.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. rsc.org This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. escholarship.org The energy of the transition state determines the activation energy barrier of the reaction, which is a key factor in reaction kinetics. Verifying a true transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. diva-portal.org

For this compound, one could model its formation reaction from 2,8-adamantanedione and hydroxylamine (B1172632). Such a study would reveal the step-by-step mechanism, identify key intermediates and transition states, and calculate the activation energies for each step. rsc.org This would provide a detailed understanding of the reaction's feasibility and kinetics. Currently, there are no published computational studies modeling the reaction pathways involving this compound.

Supramolecular Chemistry and Host Guest Interactions Involving 2,8 Adamantanedione, Dioxime

Principles of Molecular Recognition in Adamantane (B196018) Dioxime Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, a fundamental concept in supramolecular chemistry. wikipedia.orgbeilstein-journals.org In systems involving adamantane derivatives like 2,8-Adamantanedione, dioxime, recognition is primarily governed by the principles of surface complementarity and the interplay of various non-covalent interactions. nih.gov The adamantane core itself is a classic hydrophobic guest, readily recognized by macrocyclic hosts with hydrophobic cavities.

The "lock and key" model provides a basic framework for understanding this recognition, where the adamantane "key" fits into a complementary host "lock". beilstein-journals.org However, the "induced fit" model, where both host and guest can undergo conformational changes to optimize binding, is often more representative of the dynamic nature of these interactions. The dioxime functional groups introduce an additional layer of complexity and specificity, enabling directional interactions through hydrogen bonding. These principles are foundational to designing systems for applications ranging from sensing to materials science. osti.gov

Formation of Host-Guest Complexes with this compound

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. thno.orgnih.gov The adamantane moiety of this compound makes it an excellent guest for various macrocyclic hosts.

Inclusion Complex Formation

The hydrophobic and sterically defined adamantane cage of this compound is predisposed to form inclusion complexes with hosts possessing a hydrophobic cavity. Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, are classic hosts for adamantane derivatives. thno.orgnih.gov The formation of such complexes is driven by the hydrophobic effect, where the release of high-energy water molecules from the host's cavity upon inclusion of the guest leads to a favorable increase in entropy. wikipedia.org

The size of the cyclodextrin (B1172386) cavity is crucial for stable complex formation. For instance, β-cyclodextrin, with its intermediate cavity size, is often a suitable host for adamantane-based guests. The stoichiometry of these complexes is typically 1:1, with one molecule of the adamantane derivative encapsulated within one cyclodextrin molecule. nih.gov The oxime groups of this compound would likely remain at the rim of the cyclodextrin, available for further interactions.

| Parameter | Description | Typical Value |

| Host | Cyclodextrin (β-CD) | - |

| Guest | Adamantane derivative | - |

| Stoichiometry | Host:Guest | 1:1 |

| Driving Force | Hydrophobic Effect | - |

| Association Constant (Ka) | M⁻¹ | ~10⁴ - 10⁵ |

This table presents typical parameters for host-guest complex formation between an adamantane derivative and β-cyclodextrin.

Non-Covalent Interactions (Hydrogen Bonding, Van der Waals, π-π Stacking)

The stability of host-guest complexes and other supramolecular structures involving this compound is determined by a combination of non-covalent interactions. wikipedia.org

Hydrogen Bonding: The two oxime groups (-C=N-OH) are key features of this compound, acting as both hydrogen bond donors (the -OH group) and acceptors (the nitrogen and oxygen atoms). nih.gov These directional interactions are crucial in the self-assembly of the molecule and in its binding to hosts that possess complementary hydrogen bonding sites. The energy of these bonds can range from 2-10 kcal/mol. nih.gov

π-π Stacking: While the adamantane core is aliphatic, if this compound were to interact with aromatic hosts, π-π stacking interactions could come into play between the host's aromatic rings. However, for the dioxime itself, this interaction is not a primary driving force.

Self-Assembly of Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. rsc.orgrsc.org The rigid adamantane scaffold and the directional hydrogen-bonding capabilities of the dioxime groups make this compound a prime candidate for constructing complex supramolecular architectures.

Hydrogen-Bonded Frameworks

In the solid state, molecules of this compound can self-assemble into extended hydrogen-bonded frameworks (HOFs). frontiersin.org The oxime groups can form various hydrogen-bonding motifs, such as dimers or catemeric chains, leading to the formation of one-, two-, or three-dimensional networks. nih.govmdpi.com The rigidity of the adamantane unit ensures that the resulting frameworks can be porous, a desirable property for applications in gas storage and separation.

The precise architecture of the hydrogen-bonded network will depend on the crystallization conditions. The table below shows typical hydrogen bond distances observed in similar organic crystals. researchgate.net

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) |

| O-H···N | 2.6 - 2.9 |

| O-H···O | 2.5 - 2.8 |

| N-H···O | 2.7 - 3.1 |

This table illustrates typical distance ranges for common hydrogen bonds found in organic crystal structures.

Future Research Directions and Unexplored Avenues for 2,8 Adamantanedione, Dioxime

Emerging Synthetic Methodologies

The synthesis of 2,8-adamantanedione, dioxime has not been explicitly detailed in the literature. However, its creation would logically follow from the oximation of 2,8-adamantanedione. Future research could focus on optimizing this transformation using both established and emerging methods.

Conventional synthesis involves the reaction of a ketone or aldehyde with hydroxylamine (B1172632). mdpi.com For 2,8-adamantanedione, this would be a two-step process starting from the parent diketone. Research into the synthesis of the bicyclo[3.3.1]nonane core, the fundamental structure of adamantane (B196018), has identified several routes, including Michael additions and Aldol condensations to form the bicyclic system. sioc-journal.cnrsc.org More recent advancements in organic synthesis could offer more efficient and sustainable pathways. researchgate.net

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient and align with the principles of green chemistry by reducing waste and reaction time. digitellinc.com Exploring MCRs to construct the functionalized adamantane core or to directly produce the dioxime in a one-pot synthesis could be a fruitful avenue. digitellinc.commdpi.com Additionally, catalytic methods, such as the use of a Pt catalyst on a ceria-zirconia support for oxime hydrogenation, could be adapted for the synthesis, potentially offering higher yields and selectivity under milder, more sustainable conditions. mdpi.com

| Synthetic Approach | Description | Potential Advantages | Key Research Question |

| Conventional Oximation | Reaction of 2,8-adamantanedione with hydroxylamine hydrochloride. | Well-established and reliable method. | Can the reaction conditions be optimized for high yield and purity of the desired dioxime isomer? |

| One-Pot Bicyclo[3.3.1]nonane Synthesis & Oximation | Combining Michael addition and Aldol condensation followed by in-situ oximation. sioc-journal.cn | Reduced number of synthetic steps and purification stages. | Is it possible to control the stereochemistry during the ring formation to favor the precursor to 2,8-adamantanedione? |

| Multicomponent Reactions (MCRs) | Designing a reaction involving multiple starting materials to form the target molecule in a single step. digitellinc.com | High atom economy, reduced waste, and operational simplicity. | Can a novel MCR be designed for the efficient synthesis of adamantane-based dioximes? |

| Catalytic Methods | Employing metal or organocatalysts to facilitate the oximation reaction under mild conditions. mdpi.com | Higher efficiency, lower energy consumption, and potential for asymmetric synthesis. | What catalysts would be most effective for the oximation of the sterically hindered adamantane core? |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced safety, scalability, and precise control over reaction parameters. | Can a flow chemistry process be developed for the continuous production of this compound? |

Novel Coordination Chemistry and Ligand Modifications

Dioximes are renowned for their ability to form stable complexes with a variety of transition metals. researchgate.nettandfonline.com The coordination chemistry of this compound is expected to be particularly interesting due to the rigid adamantane scaffold. This cage-like structure would hold the two oxime groups in a fixed orientation, potentially leading to unique coordination geometries and selectivities for specific metal ions.

Future research should involve synthesizing and characterizing metal complexes of this compound with metals such as nickel(II), copper(II), cobalt(II), and palladium(II). The rigidity of the adamantane backbone could lead to the formation of well-defined metallosupramolecular structures, such as molecular cages or coordination polymers. rsc.orgwikipedia.org These structures are of great interest for applications in catalysis, gas storage, and molecular recognition. dergipark.org.tr

Furthermore, the adamantane cage itself can be modified. Functional groups could be introduced at other positions on the adamantane skeleton, a process that has been explored for other adamantane derivatives. rsc.orgnih.gov This would allow for the creation of multifunctional ligands with tunable electronic and steric properties. For example, attaching chromophores or fluorophores could lead to new sensory materials, while incorporating catalytically active sites could result in novel catalysts with a well-defined reaction pocket. rsc.org

| Metal Ion | Expected Coordination Geometry | Potential Application of Complex | Key Research Question |

| Nickel(II) | Square planar | Catalyst for cross-coupling reactions; material for chemical sensing. tandfonline.com | How does the adamantane backbone influence the electronic properties and catalytic activity of the Ni(II) complex? |

| Copper(II) | Square planar or distorted octahedral | Model for biological systems; redox catalyst. | What is the electrochemical behavior of the Cu(II) complex, and can it be used in electrocatalysis? |

| Cobalt(II)/(III) | Octahedral | Catalyst for hydrogen evolution; precursor for vitamin B12 models. researchgate.net | Can the Co(II) complex be used as a photocatalyst for water splitting? |

| Palladium(II) | Square planar | Catalyst for C-C bond formation; building block for supramolecular cages. acs.org | Can discrete, self-assembled cages be formed from the Pd(II) complex and other organic linkers? |

| Zinc(II) | Tetrahedral or octahedral | Fluorescent sensor; component in coordination polymers. nih.gov | Does the Zn(II) complex exhibit fluorescence, and can it be used to detect specific anions or cations? |

Advanced Computational Approaches and Machine Learning in Dioxime Research

Computational chemistry provides powerful tools for predicting the properties and reactivity of new molecules, saving significant time and resources in the laboratory. acs.org For this compound, methods like Density Functional Theory (DFT) can be employed to investigate its structural, electronic, and spectroscopic properties. dergipark.org.trtandfonline.com Such studies can predict the most stable conformation of the molecule, the bond lengths and angles, and the energies of its frontier molecular orbitals (HOMO and LUMO). nih.govdergipark.org.tr This information is crucial for understanding its reactivity and potential applications. Computational studies on other adamantane derivatives and dioxime complexes have already demonstrated the power of these methods. tandfonline.comresearchgate.netdergipark.org.tr

Machine learning (ML) is emerging as a transformative tool in chemistry for predicting molecular properties and accelerating discovery. research.googleacs.orgresearchgate.net An ML model could be trained on a dataset of known dioximes to predict the properties of this compound, such as its binding affinity for different metal ions or its potential as a sensor. amazonaws.com This predictive power can guide experimental efforts, focusing on the most promising applications.

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies (IR/Raman), HOMO-LUMO gap. tandfonline.comresearchgate.net | Provides fundamental understanding of the molecule's structure, stability, and electronic character. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent interactions, binding free energies with guest molecules. tandfonline.com | Elucidates the behavior of the molecule in solution and its interactions with other species, crucial for sensor and catalyst design. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological or chemical activity. | Can predict the potential of derivatives as catalysts, sensors, or even therapeutic agents. |

| Machine Learning (ML) | Prediction of properties like metal binding affinity, reaction yield, or spectroscopic signatures. research.googleacs.org | Accelerates the discovery process by screening virtual libraries of modified ligands and predicting optimal synthetic conditions. |

Development of Advanced Spectroscopic Probes

Spectroscopic probes are molecules that signal the presence of a specific analyte through a change in their optical properties, such as color or fluorescence. tandfonline.comtandfonline.comlvb.ltresearchgate.net Dioximes have been successfully used as ligands in fluorescent sensors. google.ca The rigid structure of this compound makes it an excellent scaffold for developing new, highly selective spectroscopic probes.

Future research could focus on incorporating this dioxime into a sensor system. This could be achieved by attaching a fluorescent reporter group (a fluorophore) to the adamantane backbone. Upon binding a target analyte, such as a metal ion, the coordination event would alter the electronic properties of the system, leading to a change in the fluorescence signal (e.g., "turn-on" or "turn-off" fluorescence). The defined cavity created by the adamantane-dioxime complex could impart high selectivity for the target analyte. A recent study developed a novel adamantane-dioxetane-based chemiluminescent probe for bioimaging, highlighting the potential of adamantane scaffolds in probe design. acs.org

The development of such probes would be heavily reliant on advanced spectroscopic techniques for characterization, including X-ray absorption spectroscopy, which has been used to study the electronic structure of strained cage molecules like adamantane. osti.govaip.org

| Probe Design Strategy | Target Analyte | Sensing Mechanism | Key Research Question |

| Fluorophore-Conjugated Dioxime | Transition metal ions (e.g., Zn²⁺, Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Which fluorophore and linker combination provides the highest sensitivity and selectivity? |

| Complex-Displacement Assay | Anions (e.g., CN⁻, S²⁻) | A non-fluorescent complex with a metal ion releases the fluorescent ligand upon interaction with the target anion. tandfonline.com | Can a stable yet displaceable metal complex of the dioxime be synthesized? |

| Chemiluminescent Probe | Reactive Oxygen Species (ROS) | Analyte-triggered decomposition of a dioxetane moiety attached to the adamantane scaffold. acs.org | Can the dioxime be integrated into a stable dioxetane precursor for detecting ROS in biological systems? |

| Host-Guest Assembly | Organic molecules | Encapsulation of a fluorescent guest molecule within a supramolecular cage built from the dioxime ligand. | Can the dioxime self-assemble into a cage structure that selectively binds and reports the presence of specific organic guests? |

Expanding Applications in Green Chemistry and Sustainable Materials

Green chemistry focuses on designing chemical products and processes that are environmentally benign. mdpi.com The principles of green chemistry can be applied to both the synthesis of this compound and its subsequent applications. Future research should aim to develop a synthesis that uses renewable feedstocks, employs catalytic reagents, and minimizes waste. acs.org

The unique properties of the adamantane unit—thermal stability, rigidity, and lipophilicity—make it an attractive building block for advanced, sustainable materials. mdpi.comwikipedia.orgpensoft.net Coordination polymers or metal-organic frameworks (MOFs) incorporating this compound as a linker could be developed. These materials could have applications in gas storage, separations, or heterogeneous catalysis, where the robust nature of the adamantane unit would be highly advantageous.

Furthermore, the development of catalysts based on this ligand could contribute to green chemistry by enabling more efficient and selective chemical transformations. For example, a recyclable catalyst could be designed by immobilizing a metal complex of the dioxime on a solid support. The inherent stability of the adamantane core could lead to catalysts with longer lifetimes and greater resistance to degradation. researchgate.net

| Application Area | Description | Connection to Sustainability | Key Research Question |

| Green Synthesis | Developing a synthetic route that minimizes hazardous substances and maximizes atom economy. digitellinc.com | Reduces environmental impact of chemical production (Pollution Prevention). | Can the synthesis be performed in water or another green solvent, using a recyclable catalyst? |

| Recyclable Catalysts | Immobilizing a metal complex of the dioxime on a solid support for use in catalysis. | Reduces waste by allowing the catalyst to be easily separated and reused (Catalysis & Waste Prevention). | Does the immobilized catalyst maintain high activity and selectivity over multiple reaction cycles? |

| Coordination Polymers | Using the dioxime as a rigid linking unit to build extended, porous networks. | Creates materials for energy-efficient separations or gas storage, potentially from renewable resources. dergipark.org.tr | What is the porosity and thermal stability of polymers made with this linker, and what are their gas sorption properties? |

| Biodegradable Polymers | Incorporating the adamantane-dioxime unit into polymer chains designed for degradation. | Designing materials that break down into innocuous products at the end of their lifecycle (Design for Degradation). | Can polymers containing this unit be designed to be both durable in use and biodegradable under specific conditions? |

Q & A

Q. What are the key challenges in synthesizing 2,8-adamantanedione dioxime derivatives, and how can steric effects be mitigated?

The synthesis of adamantane-based dioximes is hindered by severe steric crowding, particularly at the 2- and 8-positions, which complicates nitration and oxidation reactions. For example, direct nitration of 2,6-adamantanedione dioxime using nitric acid in methylene chloride led to oxime hydrolysis rather than nitro product formation due to steric hindrance . To mitigate this, researchers have explored buffered bromonitration strategies. For instance, the use of N-bromosuccinimide (NBS) in buffered conditions with subsequent reduction (e.g., sodium borohydride) successfully yielded intermediates like 2,6-dinitroadamantane (68% yield), bypassing steric bottlenecks . Alternative approaches, such as using tetranitromethane in ethanolic KOH, have also proven effective for nitration .

Q. What analytical methods are suitable for characterizing 2,8-adamantanedione dioxime and its complexes?

Key methods include:

- Single-crystal X-ray diffraction : Critical for resolving coordination geometry, as demonstrated in cobalt(II) complexes with oxamide dioxime ligands, where pseudo-octahedral coordination was confirmed .

- Elemental analysis : Validates stoichiometry and purity of synthesized compounds .

- Complexometric titration : For quantifying metal binding, as seen in palladium analysis using butanedione dioxime to release EDTA for titration .

- Spectroscopy (FTIR, NMR) : To confirm functional groups (e.g., imino N in dioxime ligands) and monitor reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in nitration yields between structurally similar adamantanedione dioxime substrates?

Contradictory results, such as the 10% yield of 2,4-dinitrosoadamantane dimer vs. failed oxidation to tetranitroadamantane , require mechanistic and computational analysis. Strategies include:

- Kinetic studies : Compare reaction rates under varying conditions (e.g., pH, solvent polarity) to identify rate-limiting steps.

- DFT calculations : Model steric and electronic effects at the 2- and 8-positions to predict reactivity.

- Isotopic labeling : Track nitro group incorporation pathways (e.g., using -labeled reagents) to distinguish between direct nitration and Nef-type side reactions .

Q. What methodologies elucidate the coordination behavior of 2,8-adamantanedione dioxime with transition metals?

The dioxime’s two imino groups enable chelation, as shown in cobalt(II) complexes where six imino N atoms form a pseudo-octahedral geometry . To study this:

- Magnetic susceptibility measurements : Determine metal oxidation states and spin states (e.g., high-spin Co(II) with μ~4.7 BM) .

- XANES/EXAFS : Probe local coordination environments in amorphous or poorly crystalline samples.

- Comparative studies : Contrast binding with other dioximes (e.g., benzil dioxime’s planar geometry vs. adamantane’s rigidity) to assess steric and electronic influences.

Q. How can hydrogen-bonding networks in dioxime-based crystals be optimized for material stability?

In cobalt-oxamide dioxime complexes, extended 3D hydrogen-bonding networks (involving water molecules and oxalate anions) stabilize the lattice . To optimize such networks:

- Co-crystallization : Introduce complementary H-bond donors/acceptors (e.g., carboxylic acids).

- Thermogravimetric analysis (TGA) : Assess thermal stability and dehydration pathways.

- Powder XRD : Monitor phase transitions under varying humidity.

Data Contradiction Analysis

Q. Why do certain adamantanedione dioximes fail to undergo oxidative nitration despite structural similarities to successful cases?

For example, 2,4-adamantanedione dioxime produced a dimeric nitroso product (10% yield) but failed to oxidize to tetranitroadamantane, while 2,6-adamantanedione dioxime derivatives succeeded . Potential factors include:

- Positional isomerism : The 2,4-substitution may create unfavorable dipole interactions during oxidation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) might stabilize intermediates better than methylene chloride.

- Oxidant selectivity : Silver nitrate may preferentially oxidize certain nitroso intermediates over others.

Methodological Recommendations

- Synthetic optimization : Use buffered bromonitration (NBS/NaHCO) followed by borohydride reduction for nitro group installation .

- Crystallography : Prioritize single-crystal growth in aqueous or DMSO/NaOH mixtures, as seen in cobalt complex synthesis .

- Contradiction resolution : Pair experimental data with computational modeling (e.g., Gaussian, ORCA) to map reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.